molecular formula C9H19ClN2O3 B2534372 tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride CAS No. 2173991-87-0

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride

Cat. No.: B2534372
CAS No.: 2173991-87-0
M. Wt: 238.71
InChI Key: VDRHVXNPAHNKBK-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions.

    Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group and azetidine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
  • tert-butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
  • tert-butyl (3-hydroxypropyl)carbamate

Uniqueness

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride is unique due to the presence of the hydroxymethyl group on the azetidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9;/h10,12H,4-6H2,1-3H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRHVXNPAHNKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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